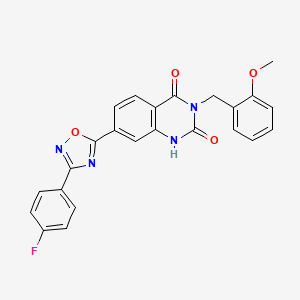

7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O4/c1-32-20-5-3-2-4-16(20)13-29-23(30)18-11-8-15(12-19(18)26-24(29)31)22-27-21(28-33-22)14-6-9-17(25)10-7-14/h2-12H,13H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSHEKVKKOPNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)F)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Substitution with Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through alkylation reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other heterocyclic structures.

Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Products may include quinazoline derivatives with aldehyde or carboxylic acid functionalities.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

The compound has shown promising results in anticancer research. Studies indicate that derivatives of quinazoline can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. The incorporation of the oxadiazole moiety enhances the compound's bioactivity by improving its interaction with biological targets.

Case Study:

A recent study demonstrated that a related quinazoline derivative exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

2. Antimicrobial Properties

Research indicates that compounds containing oxadiazole structures possess antimicrobial properties. The presence of the 4-fluorophenyl group may enhance these properties by improving lipophilicity and membrane penetration.

Case Study:

In vitro studies have shown that compounds similar to 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione exhibit activity against Gram-positive and Gram-negative bacteria. Further investigations are needed to elucidate the exact mechanisms of action.

Materials Science

1. Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Research Findings:

Studies on similar compounds have shown that their photophysical properties allow for efficient charge transport and light emission, which are critical for developing high-performance electronic devices.

Biological Research

1. Fluorescent Probes

Due to its structural characteristics, this compound can be developed as a fluorescent probe for biological imaging. The oxadiazole group is known for its fluorescence properties, making it suitable for tracking cellular processes.

Case Study:

Research has indicated that oxadiazole-based fluorescent probes can effectively label live cells, allowing researchers to visualize cellular dynamics in real time.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure | Application Area | Notable Findings |

|---|---|---|---|

| Compound A | Structure A | Anticancer | Induces apoptosis in cancer cells |

| Compound B | Structure B | Antimicrobial | Effective against Gram-positive bacteria |

| Compound C | Structure C | Organic Electronics | High efficiency in OLED applications |

Mechanism of Action

The mechanism of action of 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Quinazoline Derivatives with Varied Substituents at Position 3

highlights two structurally related compounds:

3-Butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (F406-0335)

- Molecular Formula : C₂₀H₁₇FN₄O₃

- Molecular Weight : 380.38 g/mol

- Key Feature : A butyl chain replaces the 2-methoxybenzyl group at position 3.

7-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)quinazoline-2,4(1H,3H)-dione (F406-0539)

- Molecular Formula : C₂₁H₁₉FN₄O₃

- Molecular Weight : 394.40 g/mol

- Key Feature : A branched 3-methylbutyl group at position 3.

| Parameter | Main Compound* | F406-0335 | F406-0539 |

|---|---|---|---|

| Position 3 Substituent | 2-Methoxybenzyl | Butyl | 3-Methylbutyl |

| Molecular Weight (g/mol) | ~406.39 (estimated) | 380.38 | 394.40 |

| Polarity | Moderate (methoxy) | Low (alkyl) | Low (branched alkyl) |

| Potential Bioactivity | Enhanced binding (aryl) | Increased lipophilicity | Increased lipophilicity |

*Estimated molecular weight based on structural analogy.

The 2-methoxybenzyl group in the main compound introduces aromaticity and polarity compared to the alkyl chains in F406-0335 and F406-0537. This difference may affect solubility and membrane permeability, with the main compound likely exhibiting better aqueous solubility due to the methoxy group’s hydrogen-bonding capacity .

Comparison with Triazole-Substituted Quinazolinones (Pesticidal Agents)

lists fluquinconazole and quinconazole, which share a quinazolinone core but feature 1,2,4-triazole substituents instead of oxadiazole:

- Fluquinconazole: 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone.

- Quinconazole: 3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone.

| Feature | Main Compound | Fluquinconazole |

|---|---|---|

| Heterocycle at Position 7 | 1,2,4-Oxadiazole | 1,2,4-Triazole |

| Fluorine Position | 4-Fluorophenyl | C6 of quinazolinone |

| Application | Undocumented (inferred pesticidal/medicinal) | Agricultural fungicide |

The 1,2,4-oxadiazole group in the main compound may confer greater metabolic stability compared to triazoles, as oxadiazoles are less prone to enzymatic degradation . The 4-fluorophenyl substituent aligns with fluorine’s role in enhancing binding affinity, as seen in fluquinconazole’s design .

Oxadiazole Derivatives in Medicinal Chemistry

describes 8-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline, highlighting the pharmacological relevance of 1,2,4-oxadiazoles. The study notes that introducing heterocycles like oxadiazoles can optimize bioactivity by modulating electronic and steric properties .

Research Implications and Gaps

- Structural Advantages : The main compound’s 2-methoxybenzyl group may improve solubility relative to alkyl-substituted analogues (e.g., F406-0335), while the 4-fluorophenyl-oxadiazole moiety could increase target specificity compared to triazole-based pesticides .

- Data Limitations: No explicit bioactivity data for the main compound is provided in the evidence.

Biological Activity

The compound 7-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions, often utilizing methods such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce various functional groups. The specific compound can be synthesized by modifying existing quinazoline scaffolds to incorporate the oxadiazole and methoxybenzyl moieties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. For instance, a related compound demonstrated significant inhibitory effects against vaccinia virus and adenovirus. Specifically, compounds such as 24b11 showed an EC50 value of 1.7 μM against vaccinia virus, outperforming the reference drug Cidofovir (EC50 = 25 μM) . This suggests that modifications to the quinazoline structure can enhance antiviral properties.

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been evaluated against various bacterial strains. In one study, compounds were tested using the Agar well diffusion method against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited inhibition zones greater than those of standard antibiotics like ampicillin. For example:

- Compound 13 showed an inhibition zone of 11 mm against Staphylococcus aureus.

- Compound 15 displayed moderate activity with inhibition zones ranging from 10–12 mm against Escherichia coli and Candida albicans .

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| 13 | 11 | - | Antimicrobial |

| 15 | 10–12 | 75–80 | Antimicrobial |

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their structural features. Modifications at specific positions on the quinazoline ring can significantly influence their pharmacological properties. For instance:

- The introduction of electron-withdrawing groups at position N-3 tends to decrease activity.

- Increasing lipophilicity at C-2 by substituting with larger alkyl groups has been shown to enhance activity .

Case Studies

- Antiviral Evaluation : A series of synthesized quinazolines were tested for antiviral activity against vaccinia and adenovirus. The most potent compounds were identified based on their EC50 values, providing insight into their potential as therapeutic agents .

- Antimicrobial Testing : In a comparative study against standard antibiotics, several quinazoline derivatives exhibited promising antimicrobial properties, suggesting their utility in treating bacterial infections resistant to conventional therapies .

Q & A

Q. What are the key synthetic routes for preparing this quinazoline-oxadiazole hybrid compound?

The synthesis involves multi-step reactions:

- Step 1: Formation of the oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions (e.g., DMF or DMSO as solvents, NaH/K₂CO₃ as base) .

- Step 2: Introduction of the 2-methoxybenzyl group to the quinazoline core via alkylation or nucleophilic substitution, requiring precise temperature control (60–100°C) to avoid over-alkylation .

- Step 3: Final purification using column chromatography or recrystallization, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and oxadiazole/quinazoline carbons (δ 150–170 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .

Q. What are the primary biological targets for quinazoline-oxadiazole derivatives?

These compounds often target enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., GPCRs) due to their heterocyclic scaffolds. Preliminary studies on analogs show IC₅₀ values in the micromolar range against cancer cell lines (e.g., MCF-7, HepG2) via apoptosis induction .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products?

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) improve cyclization efficiency in oxadiazole formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .

- Reaction Monitoring: Real-time HPLC-MS detects intermediates, enabling early termination to avoid byproduct accumulation .

Q. How to resolve contradictions in bioactivity data across similar analogs?

- Structure-Activity Relationship (SAR): Compare substituent effects:

| Substituent Position | Bioactivity Trend (IC₅₀) | Reference |

|---|---|---|

| 4-Fluorophenyl (oxadiazole) | Enhances kinase inhibition | |

| 2-Methoxybenzyl (quinazoline) | Reduces cytotoxicity in normal cells |

- Mechanistic Studies: Use molecular docking to evaluate binding affinity variations (e.g., ΔG values) caused by halogen/methoxy groups .

Q. What strategies validate target engagement in cellular models?

- Biochemical Assays: Measure enzyme inhibition (e.g., ATPase activity for kinases) in lysates treated with 10–100 µM compound .

- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in intact cells after heating (37–60°C) .

- siRNA Knockdown: Correlate reduced target protein levels with diminished compound efficacy .

Q. How to address poor aqueous solubility for in vivo studies?

- Formulation: Use PEG-400 or cyclodextrin-based carriers to achieve >1 mg/mL solubility .

- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the quinazoline N3 position .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for dose-response studies?

- Nonlinear Regression: Fit IC₅₀ curves using four-parameter logistic models (GraphPad Prism) .

- ANOVA with Tukey’s Test: Compare treatment groups (n ≥ 3) to control for significance (p < 0.05) .

Q. How to design a robust SAR study for this compound?

- Variable Substituents: Systematically modify the fluorophenyl (electron-withdrawing) and methoxybenzyl (electron-donating) groups.

- Key Metrics:

- LogP (lipophilicity): Measure via shake-flask method.

- Plasma Stability: Incubate with 50% human plasma (37°C, 24h) and quantify via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.